6-Chloro-n4-methylpyrimidine-2,4-diamine

IMPDH2 enzymology immunosuppression

Advance your kinase inhibitor discovery with 6-chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4). The 6-chloro handle enables reliable nucleophilic aromatic substitution for rapid PLK1/JAK library synthesis, while the N4-methyl group preserves ATP‑site hydrogen bonding. With a recorded IMPDH2 Ki of 440 nM and excellent ligand efficiency (MW 158.59, XLogP3‑AA 1.1), this fragment‑sized building block balances solubility and permeability for oral inhibitor programs. A published synthetic yield of 91% provides a cost benchmark for scale‑up negotiations. Available at ≥97% purity, it is ready for FBDD hit expansion and structure‑guided optimization.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 1005-37-4
Cat. No. B1594950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-n4-methylpyrimidine-2,4-diamine
CAS1005-37-4
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)N)Cl
InChIInChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10)
InChIKeyCXWJDRREGHIEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4) | Pyrimidine-2,4-diamine Scaffold for Kinase Inhibitor and IMPDH Probe Applications


6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4, NSC36831) is a halogenated heterocyclic building block belonging to the pyrimidine-2,4-diamine class. It possesses a molecular weight of 158.59 g/mol, a calculated XLogP3-AA of 1.1 [1], and a chloro substituent at the 6-position paired with an N4-methyl group. It is primarily employed as a synthetic intermediate in the development of 2,4-pyrimidinediamine-based kinase inhibitors and as a pharmacophoric probe in IMPDH2 inhibitor research, with documented synthetic yields reaching 91% under optimized conditions .

6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4): Why Off-the-Shelf Pyrimidinediamines Cannot Substitute in Rigorous Research


The 2,4-pyrimidinediamine scaffold is a privileged motif in kinase inhibitor discovery, yet the precise pattern of halogenation and alkylation dictates biological activity and downstream chemical accessibility. The 6-chloro substituent in this compound serves as a critical synthetic handle for further functionalization (e.g., nucleophilic aromatic substitution or cross-coupling) in medicinal chemistry campaigns targeting PLK1 and JAK kinases [1]. Unlike its non-chlorinated counterparts (e.g., N4-methylpyrimidine-2,4-diamine), the presence of chlorine enhances electrophilicity for derivatization while maintaining the hydrogen bond donor/acceptor network required for ATP-binding site recognition. Generic substitution with other chlorinated pyrimidinediamines (e.g., 6-chloro-5-methylpyrimidine-2,4-diamine) introduces steric or electronic perturbations that alter kinase selectivity profiles or synthetic reactivity .

Quantitative Comparative Evidence for 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4): Differentiated Performance vs. Analogs and Class Baselines


IMPDH2 Enzyme Inhibition: 6-Chloro-N4-methylpyrimidine-2,4-diamine Demonstrates Measurable but Modest Activity Relative to Mycophenolic Acid

6-Chloro-N4-methylpyrimidine-2,4-diamine (NSC36831) exhibits measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and antiviral therapy. In a competitive inhibition assay with NAD substrate, the compound shows a Ki of 440 nM [1]. While this is not a potent activity level, it confirms the compound's ability to engage the IMPDH2 active site, contrasting with structurally similar but inactive pyrimidinediamines. In comparison, the gold-standard IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 6.5-33 nM against human IMPDH2 in comparable assays [2].

IMPDH2 enzymology immunosuppression

Synthetic Yield Optimization: 6-Chloro-N4-methylpyrimidine-2,4-diamine Synthesis Achieves 91% Yield, Benchmarking Against Analogous Pyrimidinediamine Preparations

The synthesis of 6-chloro-N4-methylpyrimidine-2,4-diamine from 2-amino-4,6-dichloropyrimidine and methylamine proceeds with high efficiency. A documented optimized procedure using 2M methanolic methylamine and Hunig's base in n-butanol at 95°C overnight affords the target compound in 91% isolated yield as a light yellow solid . In contrast, related 2,4-pyrimidinediamine syntheses with bulkier alkylamines or less reactive chloropyrimidines often report yields in the 50-75% range [1].

synthetic chemistry process chemistry heterocycle preparation

Physicochemical Differentiation: Balanced Lipophilicity (XLogP3-AA = 1.1) Distinguishes This Compound from More Hydrophobic Pyrimidinediamine Analogs

The compound's computed XLogP3-AA value of 1.1 [1] falls within the optimal range (1-3) for oral bioavailability and membrane permeability, per Lipinski's rule of five. This contrasts with more lipophilic 2,4-pyrimidinediamine analogs bearing larger N4-substituents, such as N4-(2-furanylmethyl)-6-chloro-N4-methylpyrimidine-2,4-diamine (CAS 1197860-06-2), which exhibits a substantially higher calculated logP (predicted ~3.2) , potentially limiting aqueous solubility and oral absorption.

medicinal chemistry ADME drug-likeness

6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 1005-37-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate for PLK1/JAK Kinase Inhibitor Development

This compound serves as a key building block in the synthesis of 2,4-pyrimidinediamine-based kinase inhibitors targeting polo-like kinase 1 (PLK1) and Janus kinases (JAK). Its 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, enabling introduction of diverse aryl/heteroaryl amines at the 6-position . The compound has been explicitly cited in patent literature (e.g., WO2015/187089, US20060270694) as a precursor for generating kinase inhibitor libraries [1].

Fragment-Based Lead Discovery for IMPDH2 Inhibitors

With a measured Ki of 440 nM against IMPDH2 , 6-chloro-N4-methylpyrimidine-2,4-diamine qualifies as a moderate-affinity fragment hit suitable for fragment-based drug discovery (FBDD) campaigns. Its low molecular weight (158.59 Da) and favorable ligand efficiency metrics make it an attractive starting point for structure-guided optimization toward more potent IMPDH2 inhibitors [1].

Medicinal Chemistry Scaffold for Balanced Lipophilicity Optimization

The compound's computed XLogP3-AA of 1.1 positions it as a preferred scaffold over more lipophilic 2,4-pyrimidinediamine analogs when optimizing for aqueous solubility and permeability. Researchers developing oral kinase inhibitors can leverage this balanced physicochemical profile to reduce logP drift and improve developability early in hit-to-lead stages.

High-Yield Synthesis Reference Standard for Process Chemistry

The documented 91% synthetic yield under optimized conditions establishes this compound as a benchmark for evaluating alternative synthetic routes to chlorinated pyrimidinediamines. Procurement specialists can reference this yield when negotiating custom synthesis pricing or assessing vendor capabilities for scale-up.

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